

# Application Note: Quantification of Flavokawain C in Plant Extracts using UHPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Flavokawain C** is a chalcone found in various plant species, notably in Kava (Piper methysticum) and shell ginger (Alpinia zerumbet). It has garnered significant interest within the scientific community for its potential pharmacological activities. Accurate and reliable quantification of **Flavokawain C** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of **Flavokawain C** using a validated Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) method. The method described herein is sensitive, specific, and provides a rapid analysis time.

# **Principle**

This method utilizes reversed-phase UHPLC to separate **Flavokawain C** from other components in the plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of water and an organic solvent. Detection and quantification are performed by a UV detector at a wavelength where **Flavokawain C** exhibits significant absorbance.

# Experimental Protocols Materials and Reagents

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or UHPLC grade.



- Water: Deionized water, filtered through a 0.22 µm membrane.
- Reference Standard: Flavokawain C (purity ≥ 95%).
- Plant Material: Dried and powdered plant material (e.g., Kava root, Alpinia zerumbet leaves).

#### **Instrumentation and Chromatographic Conditions**

- System: A UHPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: Acquity HSS T3 (100 mm × 2.1 mm, 1.8 μm) or equivalent high-resolution C18 column.[1][2]
- Mobile Phase: A gradient of water and acetonitrile.
- Column Temperature: 60 °C.[1][2]
- Detection Wavelength: 350 nm or 355 nm.
- Injection Volume: 1-5 μL.
- Flow Rate: As per column specifications to ensure optimal separation.
- Run Time: Approximately 15 minutes.[1]

### **Preparation of Standard Solutions**

- Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of
   Flavokawain C reference standard and dissolve it in a non-alcoholic solvent like acetonitrile
   to prevent isomerization.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent to create a calibration curve. A typical concentration range for flavokavains is 0.05–7.5 μg/mL.

## **Sample Preparation**



To avoid potential degradation (isomerization) of **Flavokawain C**, it is recommended to use non-alcoholic solvents and minimize exposure to water during sample preparation.

#### Extraction:

- Accurately weigh approximately 100-500 mg of the powdered plant material.
- Add a known volume of acetonitrile (e.g., 10 mL).
- Sonication or vortexing can be used to ensure thorough extraction.
- Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid plant material.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into a UHPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **Flavokawain C** within the linear range of the calibration curve.

## **Method Validation Summary**

The described UHPLC-UV method has been validated for its specificity, linearity, sensitivity, precision, and accuracy. The following tables summarize the key quantitative data from validation studies.

Table 1: Calibration and Sensitivity Data for Flavokawain

<u>C</u>

Parameter	Value	Reference
Linearity Range	0.05–7.5 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Limit of Quantification (LOQ)	0.270 μg/mL	

# Table 2: Accuracy and Precision Data for Flavokawain C



Parameter	Value	Reference
Average Recovery	98.1–102.9%	
Intraday Precision (RSD)	< 4%	-
Interday Precision (RSD)	< 4%	-

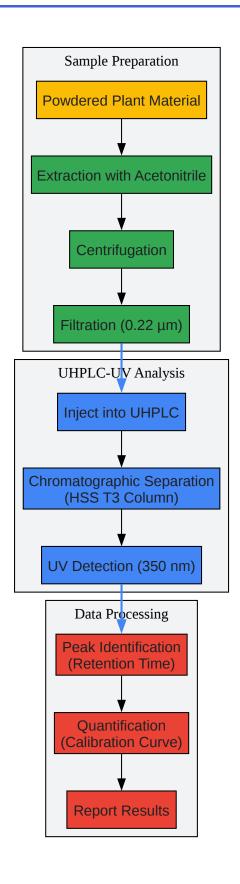
# **Data Analysis**

- Identification: Identify the **Flavokawain C** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Quantification: Construct a calibration curve by plotting the peak area of the Flavokawain C standards against their known concentrations.
- Use the linear regression equation from the calibration curve to calculate the concentration of **Flavokawain C** in the injected sample.
- Calculate the final concentration of Flavokawain C in the original plant material, accounting for all dilution factors.

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Flavokawain C** in plant extracts.





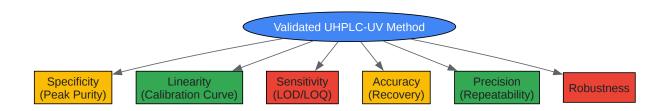
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Caption: Workflow for **Flavokawain C** quantification.



### **Logical Relationship of Method Validation**

This diagram outlines the key parameters assessed during the validation of the analytical method.



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Caption: Key parameters of method validation.

### Conclusion

The UHPLC-UV method detailed in this application note is a reliable and efficient tool for the quantification of **Flavokawain C** in plant extracts. Its short run time and high sensitivity make it suitable for high-throughput analysis in research, quality control, and drug development settings. When adapting this method to new plant matrices, it is essential to perform a thorough method validation to ensure accurate and precise results.

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# References

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• To cite this document: BenchChem. [Application Note: Quantification of Flavokawain C in Plant Extracts using UHPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600344#uhplc-uv-methods-for-quantification-of-flavokawain-c-in-plant-extracts]

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